molecular formula C24H24N2O4 B3546853 N-(2,6-dimethylphenyl)-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide

N-(2,6-dimethylphenyl)-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide

Cat. No.: B3546853
M. Wt: 404.5 g/mol
InChI Key: CLFIWOFBAQBQHB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-16-8-6-9-17(2)23(16)26-24(28)20-12-4-5-13-21(20)30-15-22(27)25-18-10-7-11-19(14-18)29-3/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFIWOFBAQBQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2OCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the 2,6-dimethylphenyl and 3-methoxyanilino groups through various substitution reactions. Common reagents used in these reactions include aniline derivatives, acyl chlorides, and appropriate catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions could involve the conversion of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions may include the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Conclusion

This compound is a complex compound with potential applications in various scientific fields. Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers aiming to explore its full potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dimethylphenyl)-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide
Reactant of Route 2
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N-(2,6-dimethylphenyl)-2-[2-(3-methoxyanilino)-2-oxoethoxy]benzamide

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